![molecular formula C13H28O4Si B14355938 Ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate CAS No. 92234-07-6](/img/structure/B14355938.png)
Ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a complex structure with multiple functional groups, including an ester, an ether, and a trimethylsilyl group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion .
Industrial Production Methods
Industrial production methods for this compound may involve more efficient catalytic processes and continuous flow reactors to maximize yield and minimize waste. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester bond to form the corresponding carboxylic acid and alcohol.
Oxidation: Converting the ether group to a carbonyl group.
Substitution: Replacing the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic reagents such as halides or amines.
Major Products
Hydrolysis: Ethanol and the corresponding carboxylic acid.
Oxidation: Formation of carbonyl compounds.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and ether groups can participate in hydrogen bonding and other interactions, while the trimethylsilyl group can enhance the compound’s stability and lipophilicity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simpler ester with similar functional groups but lacking the trimethylsilyl group.
Methyl butyrate: Another ester with a different alkyl group.
Isopropyl butyrate: An ester with an isopropyl group instead of an ethyl group.
Uniqueness
Ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. The presence of the trimethylsilyl group enhances its stability and makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
92234-07-6 |
|---|---|
Molekularformel |
C13H28O4Si |
Molekulargewicht |
276.44 g/mol |
IUPAC-Name |
ethyl 2-ethoxy-3,3-dimethyl-2-trimethylsilyloxybutanoate |
InChI |
InChI=1S/C13H28O4Si/c1-9-15-11(14)13(16-10-2,12(3,4)5)17-18(6,7)8/h9-10H2,1-8H3 |
InChI-Schlüssel |
VVDGUMJANSONAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(C)(C)C)(OCC)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[1-(Dodecyloxy)-3-methoxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14355857.png)
![4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B14355862.png)
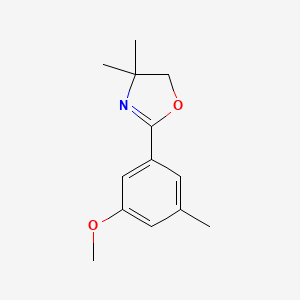
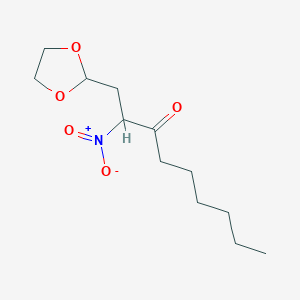


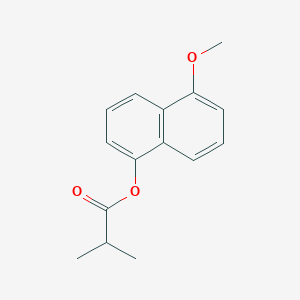

![Silane, [(1-methoxy-2-methylcyclopropyl)oxy]trimethyl-](/img/structure/B14355908.png)
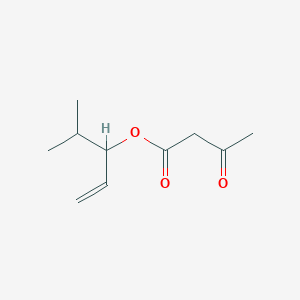
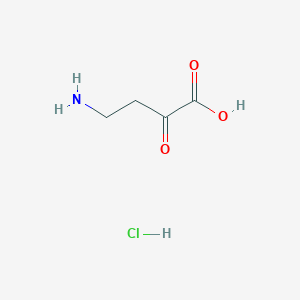
![7,7'-Methylenebis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine)](/img/structure/B14355923.png)

![[2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-oxazolidin-4-yl]methanol](/img/structure/B14355940.png)
